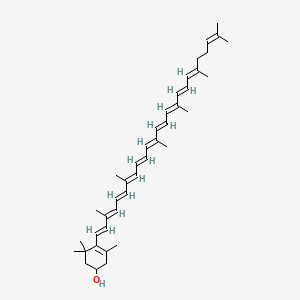
cis-Rubixanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Rubixanthin: is a naturally occurring carotenoid pigment found in various fruits and flowers. It belongs to the xanthophyll family, which are oxygen-containing carotenoids. This compound is known for its vibrant red-orange color and is often used as a natural colorant in food and cosmetics. Carotenoids like this compound play essential roles in photosynthesis and protection against photooxidative damage in plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-Rubixanthin typically involves the isomerization of all-trans-Rubixanthin. This process can be achieved through exposure to light or heat, which facilitates the conversion of the trans isomer to the cis form. The reaction conditions often include the use of solvents like hexane or acetone and may require catalysts to enhance the isomerization process .
Industrial Production Methods
Industrial production of this compound is generally carried out through the extraction of natural sources such as rose hips, tomatoes, and certain flowers. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Advances in metabolic engineering have also enabled the production of this compound in microbial hosts like Escherichia coli and Saccharomyces cerevisiae .
Análisis De Reacciones Químicas
Types of Reactions
cis-Rubixanthin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, which can convert this compound to less oxidized forms.
Isomerization: The conversion between cis and trans forms under the influence of light or heat.
Substitution: Reactions where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and isomerized products. For example, oxidation can lead to the formation of epoxides, while reduction can yield more saturated carotenoids .
Aplicaciones Científicas De Investigación
cis-Rubixanthin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of carotenoids under different chemical conditions.
Biology: Investigated for its role in photosynthesis and protection against oxidative stress in plants.
Medicine: Explored for its potential antioxidant properties and its role in preventing diseases related to oxidative stress.
Industry: Utilized as a natural colorant in food, cosmetics, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of cis-Rubixanthin involves its ability to quench singlet oxygen and other reactive oxygen species, thereby protecting cells from oxidative damage. This antioxidant activity is attributed to its conjugated double-bond system, which allows it to absorb and dissipate excess energy. In plants, this compound is involved in the xanthophyll cycle, which helps in dissipating excess light energy as heat .
Comparación Con Compuestos Similares
cis-Rubixanthin is similar to other carotenoids such as:
β-Carotene: Known for its role as a precursor to vitamin A.
Lutein: Important for eye health and found in high concentrations in the retina.
Zeaxanthin: Also crucial for eye health and often found alongside lutein in the retina.
What sets this compound apart is its unique cis configuration, which imparts different chemical and physical properties compared to its trans counterpart and other carotenoids. This configuration affects its absorption spectra, stability, and reactivity .
Propiedades
Número CAS |
79-75-4 |
|---|---|
Fórmula molecular |
C40H56O |
Peso molecular |
552.9 g/mol |
Nombre IUPAC |
4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+ |
Clave InChI |
ABTRFGSPYXCGMR-HNNISBQLSA-N |
SMILES isomérico |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)


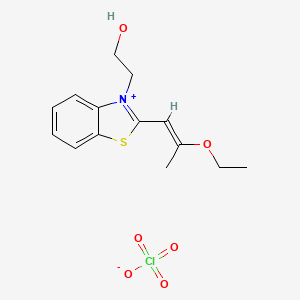
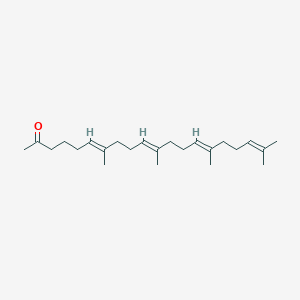
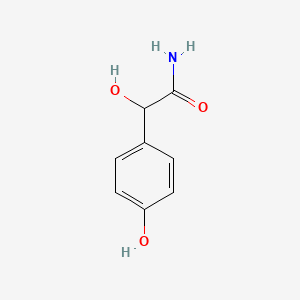
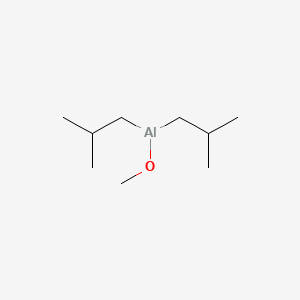
![6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B13826765.png)
![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)
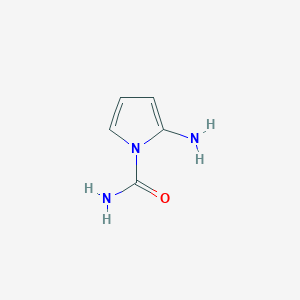

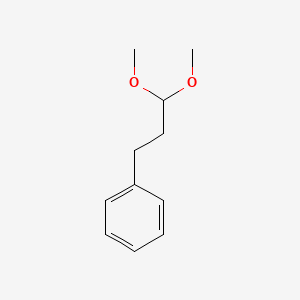
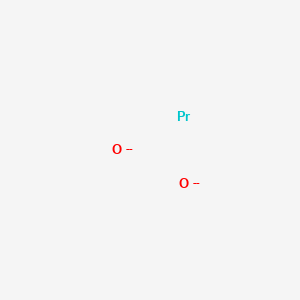
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
